molecular formula C11H14ClNO2 B8568701 3-chloro-N-hydroxy-2,2-dimethyl-N-phenylpropanamide CAS No. 81777-73-3

3-chloro-N-hydroxy-2,2-dimethyl-N-phenylpropanamide

Cat. No.: B8568701
CAS No.: 81777-73-3
M. Wt: 227.69 g/mol
InChI Key: TVIRPTGZIJUNGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-hydroxy-2,2-dimethyl-N-phenylpropanamide is a useful research compound. Its molecular formula is C11H14ClNO2 and its molecular weight is 227.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

81777-73-3

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

3-chloro-N-hydroxy-2,2-dimethyl-N-phenylpropanamide

InChI

InChI=1S/C11H14ClNO2/c1-11(2,8-12)10(14)13(15)9-6-4-3-5-7-9/h3-7,15H,8H2,1-2H3

InChI Key

TVIRPTGZIJUNGS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCl)C(=O)N(C1=CC=CC=C1)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under an argon atmosphere a stirred solution of 10.0 grams (0.065 mole) of 3-chloro-2,2-dimethylpropionyl chloride (prepared in the manner of Example 1, Step B) in 70 ml of methylene chloride was cooled to -70° and 6.1 grams (0.075 mole) of pyridine was added dropwise. A solution of 7.0 grams (0.065 mole) of N-phenylhydroxylamine in 30 ml of methylene chloride was then added dropwise over a 20-minute period. During the addition the reaction mixture temperature rose to -55°. Upon completion of addition the reaction mixture was stirred at -70° to -55° for 30 minutes, then was allowed to warm to ambient temperature where it was stirred for two hours. The reaction mixture was diluted with 100 ml of methylene chloride and washed with 100 ml of water, 100 ml of an aqueous 10% hydrochloric acid solution, and finally with 100 ml of water. The organic layer was dried by standing over magnesium sulfate for 16 hours. The darkened mixture was filtered and the filtrate concentrated under reduced pressure to give a black residue. The residue was slurried with 15 ml of hexane and the insolubles collected by filtration. The insoluble material was recrystallized from hexane/ethyl acetate to give 3.7 grams of 3-chloro-N-hydroxy-N-phenyl-2,2-dimethylpropanamide; mp 120°-121°.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step Two
Quantity
7 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
15 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.